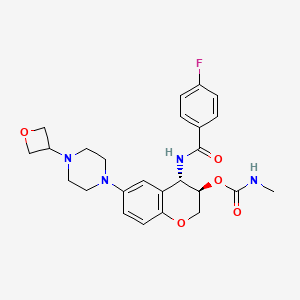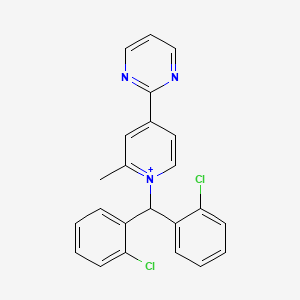
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-34 is a bioactive chemical.
Applications De Recherche Scientifique
1. Polarity and Kamlet-Taft Parameters in Ionic Liquids
Research by Lee, Ruckes, & Prausnitz (2008) explored pyridinium ionic liquids, examining how methyl group substitution and alkyl chain length on the cation influence polarity and Kamlet-Taft parameters. These parameters are crucial for understanding the solvent properties of ionic liquids.
2. Thermal and Optical Properties of Bis(Pyridinium Salt)s
Jo, Koh, Han, & Bhowmik (2013) studied bis(pyridinium salt)s with different alkyl chain lengths. They focused on their thermal properties, optical behavior, and potential application as acid sensors, demonstrating the versatility of pyridinium salts in various applications.
3. Complexation with Carboxylatopillar[5]arene
The study by Li et al. (2011) investigated the binding behavior of bis(pyridinium)butane derivatives with carboxylatopillar[5]arene. This research highlights the potential of pyridinium derivatives in forming complex geometries and associations in chemical structures.
4. Cleavage of C-S Bonds and Formation of Cu(I) Cluster
Huang, Gou, Zhu, & Huang (2007) explored the reaction of a ligand with cuprous chloride leading to the formation of a CuI4-centered cluster. This research demonstrates the significance of pyridinium-based ligands in complex metal cluster formation.
5. Molecular Modeling and Experimental Studies
Cadena, Zhao, Snurr, & Maginn (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work provides insights into the dynamic and thermodynamic properties of these compounds.
6. Identification of Novel Metabolites
Penner, Ho, Bercovici, Chowdhury, & Alton (2010) identified new metabolites of a specific pyridinium compound, contributing to the understanding of its metabolic pathways.
7. Nonlinear Optical Properties of Ruthenium(II) Complexes
The research by Coe et al. (2004) on ruthenium(II) complexes involving pyridinium ligands highlights their potential in nonlinear optics.
8. Synthesis of Cyclobutenes at Room Temperature
Alcaide, Almendros, Fernández, & Lázaro-Milla (2015) demonstrated the use of pyridinium-based 1,2-dipole precursors in synthesizing cyclobutenes under mild conditions, showcasing the reactivity and utility of pyridinium compounds.
9. Coordination Polymeric Anions
Zuber & Ciunik (2007) prepared crystals using pyridinium cations, revealing new types of coordination polymeric anions. This work expands the application of pyridinium in crystallography and coordination chemistry.
10. Nonlinear Optical Properties of Iron(II) Complexes
In 2009, Coe, Foxon, Harper, Raftery, Shaw, Swanson, Asselberghs, Clays, Brunschwig, & Fitch explored the nonlinear optical properties of iron(II) pentacyanide complexes with pyridinium units, contributing to the field of materials science and optics.
Propriétés
Numéro CAS |
1314161-71-1 |
|---|---|
Nom du produit |
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)- |
Formule moléculaire |
C23H18Cl2N3+ |
Poids moléculaire |
407.3175 |
Nom IUPAC |
Pyridinium, 1-(bis(2-chlorophenyl)methyl)-2-methyl-4-(2-pyrimidinyl)- |
InChI |
InChI=1S/C23H18Cl2N3/c1-16-15-17(23-26-12-6-13-27-23)11-14-28(16)22(18-7-2-4-9-20(18)24)19-8-3-5-10-21(19)25/h2-15,22H,1H3/q+1 |
Clé InChI |
XMCRPOCIXNTMIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C2=NC=CC=N2)=CC=[N+]1C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
M-34 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)
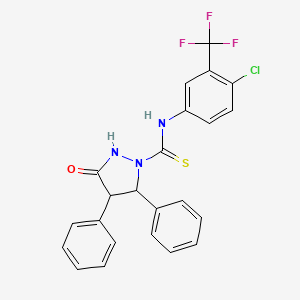

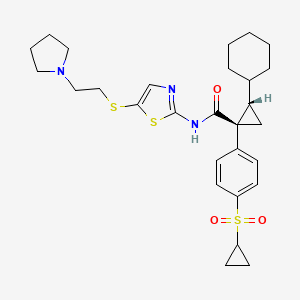
![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
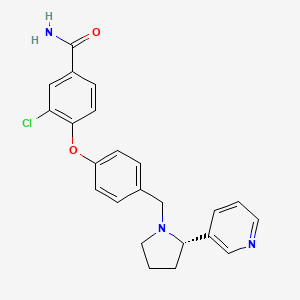
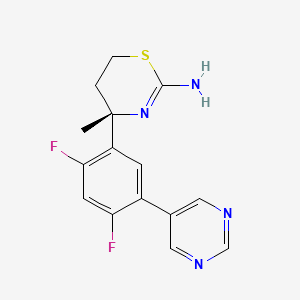
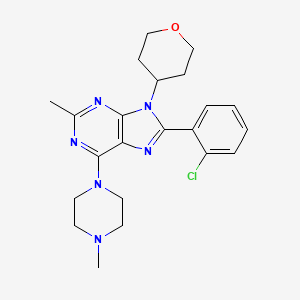

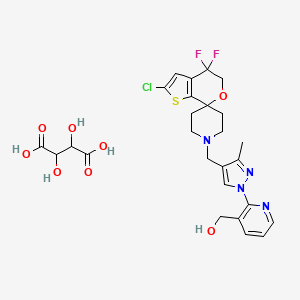
![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
